molecular formula C16H24N2O3 B12537685 Ethyl (7-anilino-7-oxoheptyl)carbamate CAS No. 651767-89-4

Ethyl (7-anilino-7-oxoheptyl)carbamate

Cat. No.: B12537685
CAS No.: 651767-89-4
M. Wt: 292.37 g/mol
InChI Key: KFBAYMRATPHIKK-UHFFFAOYSA-N
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Description

Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound belonging to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industry.

Properties

CAS No.

651767-89-4

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

ethyl N-(7-anilino-7-oxoheptyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-2-21-16(20)17-13-9-4-3-8-12-15(19)18-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H,17,20)(H,18,19)

InChI Key

KFBAYMRATPHIKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7-anilino-7-oxoheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of aniline with ethyl chloroformate in the presence of a base, followed by the addition of 7-oxoheptanoic acid. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted carbamates .

Scientific Research Applications

Ethyl (7-anilino-7-oxoheptyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable complexes with their active sites. It can also modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (7-anilino-7-oxoheptyl)carbamate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in both research and industrial applications .

Biological Activity

Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to interact with various biological targets. The compound's structure can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This structure allows for interactions with enzymes and receptors, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes with their active sites. This interaction can disrupt normal enzymatic functions, leading to potential therapeutic effects against diseases where these enzymes are overactive .

Receptor Modulation: this compound may also modulate receptor activity by binding to specific receptor sites. This binding can influence cellular signaling pathways, potentially altering physiological responses.

Enzyme Inhibition Assays

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. A summary of the findings from recent studies is presented in Table 1.

Enzyme Target IC50 (µM) Effect
Histone Deacetylases (HDACs)25Moderate inhibition
Acetylcholinesterase (AChE)46.35Moderate inhibition
Butyrylcholinesterase (BChE)50Moderate inhibition

These results indicate that the compound has a notable capacity to inhibit key enzymes involved in various biological processes, including neurodegeneration and cancer progression.

Case Study: HDAC Inhibition

A significant study focused on the development of novel HDAC inhibitors included this compound as one of the compounds tested. The research highlighted its potential in treating cancers by inducing cell cycle arrest and apoptosis in leukemia cell lines . The study found that the compound's ability to inhibit HDACs correlated with increased acetylation of histones, leading to altered gene expression patterns conducive to anti-cancer activity.

Applications in Medicine

Due to its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Treatment: Its role as an HDAC inhibitor positions it as a candidate for cancer therapies, particularly in hematological malignancies.
  • Neurodegenerative Disorders: The inhibition of AChE and BChE suggests potential use in treating conditions like Alzheimer's disease.
  • Antiparasitic Research: Collaborative studies have investigated this compound's efficacy against parasitic diseases, contributing to the development of new treatments .

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